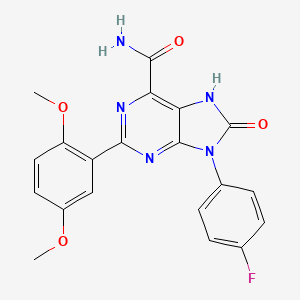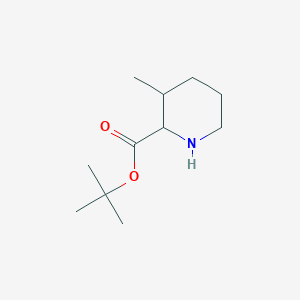![molecular formula C20H16Cl2F3N3O2S B2375879 [5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate CAS No. 318469-49-7](/img/structure/B2375879.png)
[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate is a useful research compound. Its molecular formula is C20H16Cl2F3N3O2S and its molecular weight is 490.32. The purity is usually 95%.
BenchChem offers high-quality [5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
The crystal structure and Hirshfeld surface analysis of this compound revealed its potential as an 11β-HSD1 inhibitor . 11β-HSD1 is an enzyme involved in the conversion of inactive cortisone to active cortisol, a glucocorticoid hormone. Inhibition of 11β-HSD1 has therapeutic implications for conditions such as diabetes, obesity, and metabolic syndrome. Researchers are investigating this compound as a potential drug candidate for managing these disorders.
Antiproliferative Activity
Researchers have designed and synthesized novel derivatives of this compound, specifically 2,3-dihydropyrazino [1,2-a] indole-1,4-dione derivatives . These derivatives exhibit antiproliferative activity against cancer cells by targeting EGFR (epidermal growth factor receptor) and BRAFV600E (a mutated form of the BRAF gene). The compound’s unique structure makes it a promising candidate for further drug development in oncology .
Antimicrobial Properties
The compound’s adamantane-isothiourea hybrid derivatives have demonstrated antimicrobial activity . These derivatives were synthesized and characterized, showing potential as agents against bacterial and fungal infections . Further studies are needed to explore their efficacy and safety profiles.
Anti-Malarial Lead Candidate
Another derivative, 2-(4-fluorobenzylthio)-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole , has been investigated as a potential anti-malarial lead. Crystallographic studies and density functional theory (DFT) calculations provide insights into its structure and interactions. Researchers are exploring its effectiveness against Plasmodium parasites, which cause malaria .
Water Treatment: Diuron Pesticide Removal
Interestingly, this compound has been studied for its ability to remove the herbicide diuron from water. Researchers found that multi-walled carbon nanotubes (MWCNTs) functionalized with the compound effectively adsorb diuron, making it a potential material for water treatment applications .
Natural Product Chemistry
Beyond its specific applications, this compound has also been investigated in the context of natural product chemistry. Comparative studies on its essential oil composition from different sources (such as Artemisia judaica and A. herba-alba) have been conducted, contributing to our understanding of its natural occurrence and potential uses .
properties
IUPAC Name |
[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2F3N3O2S/c1-28-18(31-11-12-2-4-13(21)5-3-12)16(17(27-28)20(23,24)25)10-30-19(29)26-15-8-6-14(22)7-9-15/h2-9H,10-11H2,1H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYDBNODYAJMKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC(=O)NC2=CC=C(C=C2)Cl)SCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-1(14),2,4,6,8-pentaen-11-one](/img/structure/B2375799.png)
![7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride](/img/structure/B2375800.png)
![3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2375801.png)
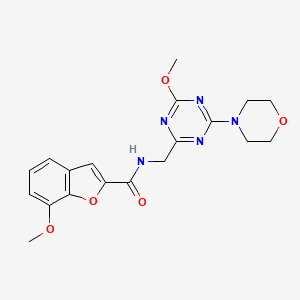
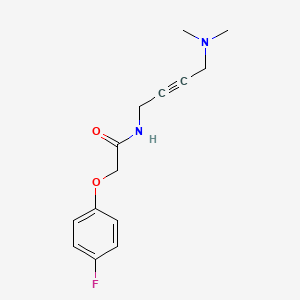
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2375805.png)
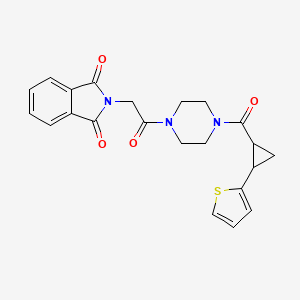
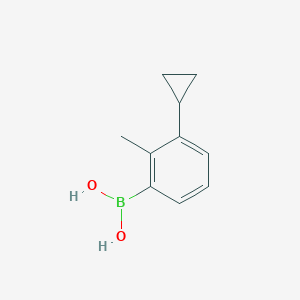
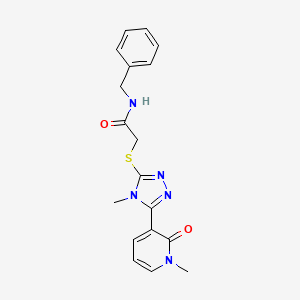
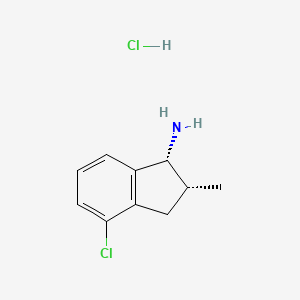
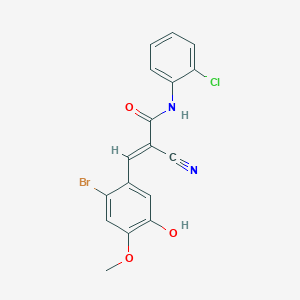
![4-[4-(Azetidin-3-yl)piperazin-1-yl]-3-chlorobenzonitrile](/img/structure/B2375815.png)
